Technical Whitepaper: Physicochemical Profiling of 2-(2-Bromothiazol-5-yl)ethanamine
Technical Whitepaper: Physicochemical Profiling of 2-(2-Bromothiazol-5-yl)ethanamine
This technical guide provides an in-depth analysis of 2-(2-Bromothiazol-5-yl)ethanamine , a specialized heterocyclic building block. It is structured to serve drug discovery professionals focusing on lead optimization and scaffold hopping.
CAS: 910401-29-5
Formula: C
Executive Summary
2-(2-Bromothiazol-5-yl)ethanamine represents a high-value "bifunctional" scaffold in medicinal chemistry. It combines a reactive aryl halide handle (2-bromo position) with a flexible primary amine linker (5-ethylamino chain). This dual functionality allows it to serve as a core node in Fragment-Based Drug Discovery (FBDD), particularly for targets requiring a basic amine for ionic anchoring (e.g., GPCRs like Histamine H3/H4, or kinase hinge binders).
This guide dissects its physicochemical behavior, stability profiles, and synthetic utility, moving beyond standard database values to provide actionable "wet lab" insights.
Molecular Architecture & Electronic Properties
The molecule consists of a 1,3-thiazole ring substituted at the 2-position with bromine and at the 5-position with an ethylamine chain.
Electronic Distribution
-
Thiazole Ring: The thiazole core is electron-deficient compared to thiophene but more electron-rich than pyridine.[2] However, the 2-Bromo substituent exerts a strong inductive electron-withdrawing effect (-I), significantly deactivating the ring towards electrophilic substitution while activating the C2 position for Nucleophilic Aromatic Substitution (S
Ar). -
Amine Tail: The ethylamine side chain is electronically insulated from the aromatic ring by two methylene groups (
carbons). Consequently, the primary amine retains aliphatic basicity and nucleophilicity, unperturbed by the heteroaromatic core.
Halogen Bonding Potential
The C-Br bond is polarized. In crystal engineering and protein-ligand binding, the bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the extension of the C-Br bond.
-
Implication: This allows the bromine to act as a halogen bond donor to backbone carbonyls in protein active sites (e.g., Serine/Threonine kinases), a property often exploited to gain potency over chloro-analogs.
Physicochemical Profile (The Core)
The following data aggregates experimental precedents from structural analogs and QSPR (Quantitative Structure-Property Relationship) predictions.
Acid-Base Dissociation (pKa)
The molecule possesses two potential protonation sites. Understanding their hierarchy is critical for purification and formulation.
| Site | Type | Estimated pKa | Physiological State (pH 7.4) |
| Primary Amine (-NH | Aliphatic Amine | 9.6 – 9.8 | Protonated (+1 Charge) |
| Thiazole Nitrogen (N3) | Heteroaromatic | < 1.0 | Neutral |
-
Analysis: The 2-bromo group drastically lowers the basicity of the thiazole nitrogen (typically pKa ~2.5 in unsubstituted thiazole) due to electron withdrawal. Therefore, in aqueous media, the molecule exists almost exclusively as a monocation (ammonium species).
Lipophilicity (LogP / LogD)
-
LogP (Neutral): ~1.8 – 2.1
-
LogD
(Distribution Coefficient): ~ -0.8 to -0.5 -
Insight: While the neutral free base is moderately lipophilic (LogP ~2), the ionization of the amine at physiological pH drops the effective lipophilicity (LogD) significantly. This suggests the molecule has excellent aqueous solubility in biological buffers but requires pH adjustment (> pH 10) for extraction into organic solvents like DCM or Ethyl Acetate.
Solubility Profile
-
Free Base: Low aqueous solubility; soluble in DMSO, Methanol, Ethanol.
-
HCl/HBr Salt: High aqueous solubility (>50 mg/mL).
-
Protocol Note: When using the HCl salt in organic synthesis, it is often necessary to liberate the free base in situ using DIPEA or Et
N to restore nucleophilicity of the amine.
Chemical Stability & Handling
Stability Matrix
| Stress Condition | Stability Rating | Mechanism of Degradation |
| Acidic Hydrolysis (1N HCl) | High | Stable. Thiazole ring is resistant to acid. |
| Basic Hydrolysis (1N NaOH) | Moderate | Stable at RT; prolonged heat may cause S |
| Oxidation | Moderate | Thioether sulfur in thiazole can oxidize to N-oxide or sulfoxide under harsh forcing conditions (e.g., mCPBA). |
| Photostability | Low/Moderate | C-Br bond is photosensitive. Protect from light to prevent radical debromination. |
Storage Protocols
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic as a salt. Store under Argon/Nitrogen.
-
Container: Amber glass vials (UV protection).
Synthesis & Purification Workflow
The synthesis of 5-substituted-2-bromothiazoles is non-trivial due to the directing effects of the thiazole ring. A reliable route involves the "Halogen Dance" or direct lithiation strategies.
Visualization: Synthetic Pathway
The following diagram illustrates a robust synthetic logic for accessing the scaffold and its downstream coupling.
Figure 1: Synthetic logic flow for accessing and utilizing the 2-(2-Bromothiazol-5-yl)ethanamine scaffold.
Purification Standards
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., XBridge C18).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Gradient: 5% to 95% ACN over 15 min.
-
Detection: UV 254 nm (Thiazole absorption).
-
-
Self-Validating Purity Check:
-
Look for the characteristic doublet in Mass Spec (M and M+2) with a 1:1 intensity ratio, confirming the presence of one Bromine atom. If the ratio deviates, debromination has occurred.
-
Analytical Characterization (Expected Data)
To validate the identity of synthesized or purchased batches, compare against these spectral expectations:
H NMR (DMSO-d , 400 MHz)
- ~7.60 ppm (s, 1H): Thiazole C4-H. This singlet is diagnostic. It will shift downfield if the bromine is lost.
-
~8.00 ppm (br s, 3H): Ammonium protons (-NH
), if salt form. -
~3.00 - 3.20 ppm (m, 4H): Ethylene linker (-CH
-CH -). Often appears as two distinct triplets or a multiplet depending on solvation.
Mass Spectrometry (ESI+)
-
m/z: 206.9 / 208.9 [M+H]
. -
Pattern: 1:1 isotopic ratio (Br
/Br ).
Safety & Toxicology (MSDS Summary)
-
GHS Classification:
-
Handling Precaution: As an alkyl amine, it can cause chemical burns if the free base is concentrated. The brominated motif suggests potential sensitizing properties; handle in a fume hood with nitrile gloves.
References
-
ChemicalBook. (2025).[4] tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubChem.[8] Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Bromothiazole. Retrieved from
-
MDPI. (2021). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives. Retrieved from
-
EPA CompTox. (2025). 2-Amino-3-bromo-5-methylpyridine Properties (Analogous Structure Data). Retrieved from
Sources
- 1. 910401-29-5|2-(2-Bromothiazol-5-yl)ethanamine|BLD Pharm [bldpharm.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
